7-ethyl-N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.:
Cat. No.: VC15581947
Molecular Formula: C20H19N5O3
Molecular Weight: 377.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19N5O3 |
|---|---|
| Molecular Weight | 377.4 g/mol |
| IUPAC Name | 7-ethyl-N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C20H19N5O3/c1-3-24-16(21)14(19(26)22-11-13-7-5-9-28-13)10-15-18(24)23-17-12(2)6-4-8-25(17)20(15)27/h4-10,21H,3,11H2,1-2H3,(H,22,26) |
| Standard InChI Key | HZIIEPWVJGUUGM-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=CO3)C(=O)N4C=CC=C(C4=N2)C |
Introduction
7-ethyl-N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its intricate tricyclic structure and diverse functional groups. This compound features an imino group, an oxo group, and a furan moiety, contributing to its unique chemical reactivity and potential biological activities. The molecular weight of this compound is approximately 363.4 g/mol.
Synthesis Methods
The synthesis of 7-ethyl-N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. A common approach includes the reaction of ethyl derivatives with furan-2-ylmethyl compounds under controlled conditions such as strong bases and specific solvents like dimethylformamide, often under inert atmospheres.
Potential Applications
This compound is of interest in synthetic organic chemistry and medicinal chemistry due to its potential applications in drug development and material science. Its unique structural characteristics may provide insights into novel therapeutic strategies, particularly in modulating cellular pathways and physiological responses.
Research Findings and Biological Activity
Preliminary studies suggest that compounds with similar structural features exhibit significant biological activity, potentially affecting cellular pathways and having therapeutic implications. Understanding the interactions of this compound within biological systems is essential for elucidating its mechanisms of action and determining its therapeutic potential and safety profile.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 6-(2-chlorobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo | C22H19ClN5O3 | Chlorobenzoyl moiety; similar tricyclic structure |
| 6-imino-N-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca | C20H19N5O3 | Propanoyl group; different substituents |
| 7-cyclopentyl-N-(furan-2-yldimethyl)-6-imino | C21H24N4O3 | Similar triazatricyclic framework; cyclopentyl substitution |
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